molecular formula C30H31N3O3 B11347226 4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

4-(1-{2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(4-methylphenyl)pyrrolidin-2-one

Cat. No.: B11347226
M. Wt: 481.6 g/mol
InChI Key: NPFHZBOZSMGLTN-UHFFFAOYSA-N
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Description

The compound 4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic molecule that features a combination of benzodiazole, phenoxy, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of an amine with a carbonyl compound to form the pyrrolidinone ring.

    Final Coupling: The final step involves coupling the benzodiazole and pyrrolidinone intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE: can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and prop-2-en-1-yl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXYETHYL BENZODIAZOLE
  • 4-METHYLPHENYL PYRROLIDINONE DERIVATIVES

Uniqueness

4-(1-{2-[2-METHOXY-4-(PROP-2-EN-1-YL)PHENOXY]ETHYL}-1H-1,3-BENZODIAZOL-2-YL)-1-(4-METHYLPHENYL)PYRROLIDIN-2-ONE:

Properties

Molecular Formula

C30H31N3O3

Molecular Weight

481.6 g/mol

IUPAC Name

4-[1-[2-(2-methoxy-4-prop-2-enylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C30H31N3O3/c1-4-7-22-12-15-27(28(18-22)35-3)36-17-16-32-26-9-6-5-8-25(26)31-30(32)23-19-29(34)33(20-23)24-13-10-21(2)11-14-24/h4-6,8-15,18,23H,1,7,16-17,19-20H2,2-3H3

InChI Key

NPFHZBOZSMGLTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=C(C=C(C=C5)CC=C)OC

Origin of Product

United States

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